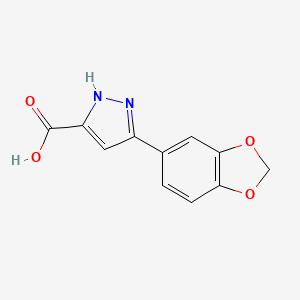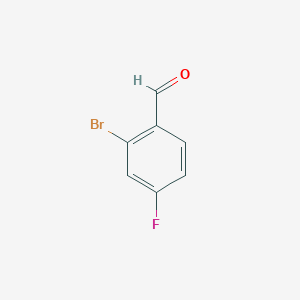
2-Bromo-4-fluorobenzaldehyde
Overview
Description
2-Bromo-4-fluorobenzaldehyde is used in the preparation of nigeglanine hydrobromide . It has a molecular formula of C7H4BrFO and a molecular weight of 203.008 .
Synthesis Analysis
4-Bromo-2-fluorobenzaldehyde has been used in the synthesis of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol . A study showed the possibility of nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines under convection heating and microwave irradiation .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluorobenzaldehyde can be represented by the InChI stringInChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H . A study on 2-bromo-4-chlorobenzaldehyde, a similar compound, found that the carbonyl bond length increases with the increase of the dielectric constant of the solvent . Chemical Reactions Analysis
4-Bromo-2-fluorobenzaldehyde has been used in the preparation of fluorostilbenes and benzyl amine-based histamine H3 antagonist having serotonin reuptake activity . It has also been involved in Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions .Physical And Chemical Properties Analysis
2-Bromo-4-fluorobenzaldehyde is a solid compound . It has a molecular weight of 203.01 .Scientific Research Applications
Preparation of 2-Functionalized Aromatic Monoaldehydes
2-Bromo-4-fluorobenzaldehyde has been used in the preparation of 2-functionalized aromatic monoaldehydes. This is achieved via reaction with different secondary amines and phenol .
Synthesis of Fluorostilbenes
Fluorostilbenes are another class of compounds that can be synthesized using 2-Bromo-4-fluorobenzaldehyde . These compounds have various applications in the field of organic chemistry.
Development of Histamine H3 Antagonists
2-Bromo-4-fluorobenzaldehyde has been used in the development of benzyl amine-based histamine H3 antagonists. These antagonists have serotonin reuptake activity, which can be useful in the treatment of certain neurological conditions .
Preparation of 6-Bromo-2-(4-bromo-2-fluorophenyl)-2,3-dihydro-4H-chromen-4-one
This compound, which can be prepared using 2-Bromo-4-fluorobenzaldehyde, has potential applications in the field of medicinal chemistry .
Infrared Spectral Analysis
2-Bromo-4-fluorobenzaldehyde can be used in the experimental and theoretical spectral investigation and conformational analysis. This is performed by IR spectroscopy and density functional theory (DFT) .
Synthesis of 5-Fluoro-3-Substituted Benzoxaboroles
2-Bromo-4-fluorobenzaldehyde is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These compounds are used in material science as molecular receptors, building block in crystal engineering, as steroid conjugates for molecular imprinting, dyes and biosensors of alpha hydroxyl carboxylic acids .
Mechanism of Action
Target of Action
2-Bromo-4-fluorobenzaldehyde is a derivative of benzaldehyde, which is commonly employed in the field of pharmaceutical chemistry Benzaldehyde derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
It’s known that benzaldehyde derivatives can undergo various chemical reactions due to the presence of the aldehyde group . For instance, they can form Schiff base compounds through a condensation reaction . These compounds have been found to exhibit antimicrobial properties .
Biochemical Pathways
Benzaldehyde derivatives are known to influence several biochemical pathways due to their broad range of biological activities .
Result of Action
Benzaldehyde derivatives have been reported to exhibit various biological activities, including antibacterial, antitumor, anti-inflammatory, antifungal, antimicrobial, and antioxidant properties .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZDXMCOWFPQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378369 | |
| Record name | 2-Bromo-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluorobenzaldehyde | |
CAS RN |
59142-68-6 | |
| Record name | 2-Bromo-4-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59142-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


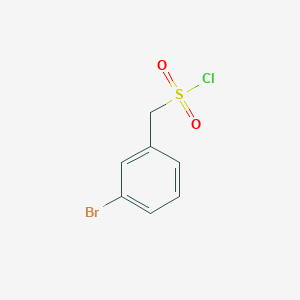





![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)
![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)

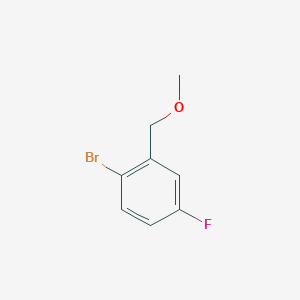
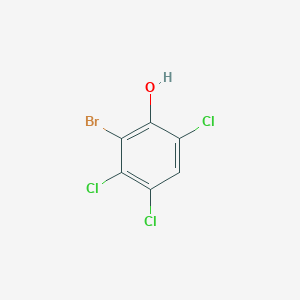
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)
